Synthetic Versatility of the 1-Oxo Core
The 1-oxo group in tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate provides a critical synthetic handle for further diversification that is absent in non-oxo 2,9-diazaspiro[5.5]undecane analogs [1]. This lactam carbonyl can be reduced to yield a secondary amine, or it can be used in reactions such as alkylation or acylation after deprotonation, offering distinct synthetic pathways. Non-oxo analogs lack this carbonyl moiety, limiting their direct derivatization at this position and requiring additional synthetic steps to introduce similar functionality .
| Evidence Dimension | Synthetic handle availability (presence of 1-oxo group) |
|---|---|
| Target Compound Data | 1-oxo group present |
| Comparator Or Baseline | Non-oxo 2,9-diazaspiro[5.5]undecane analog (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate): 1-oxo group absent |
| Quantified Difference | Qualitative: Target compound has a carbonyl group enabling reduction and other reactions not possible for comparator |
| Conditions | Synthetic chemistry context |
Why This Matters
This difference translates to greater synthetic flexibility, potentially reducing the number of steps required to elaborate the core into diverse final compounds, which is a critical efficiency factor in drug discovery and library synthesis.
- [1] Rohrbacher, L., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. View Source
